molecular formula C7H9FO2 B6611061 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2866318-51-4

4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6611061
CAS No.: 2866318-51-4
M. Wt: 144.14 g/mol
InChI Key: ACZSEWGZCZSNBY-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid, a mixture of diastereomers, is a fluorinated bicyclic carboxylic acid with the molecular formula C7H9FO2. This compound is characterized by its unique bicyclic structure and the presence of a fluorine atom, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the fluorination of a precursor bicyclic compound. One common method is the fluorination of bicyclo[3.1.0]hexane-1-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors to ensure safety and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.

  • Substitution: The fluorine atom can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents may be employed.

  • Substitution: Various nucleophiles can be used to substitute the fluorine atom, depending on the desired product.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced fluorinated compounds.

  • Substitution: A variety of functionalized fluorinated compounds.

Scientific Research Applications

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated compounds.

  • Medicine: Fluorinated compounds are known for their bioactivity, and this compound may be used in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its bicyclic structure and the presence of a fluorine atom. Similar compounds include:

  • 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid: A closely related compound with a slightly different bicyclic structure.

  • 3-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid: Another fluorinated bicyclic carboxylic acid with a different position of the fluorine atom.

These compounds share similarities in their core structure but differ in the placement of the fluorine atom, which can lead to variations in their chemical properties and reactivity.

Properties

IUPAC Name

4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-5-1-2-7(6(9)10)3-4(5)7/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZSEWGZCZSNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C1F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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